N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

Solubility Pharmaceutical Formulation Reaction Medium

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (CAS 75975-34-7) is a crystalline diamine salt with molecular formula C5H16Cl2N2 and molecular weight 175.10 g/mol. This compound serves primarily as a pharmaceutical intermediate and chiral building block in organic synthesis, with the dihydrochloride form conferring distinct physicochemical advantages over its free base analog.

Molecular Formula C5H16Cl2N2
Molecular Weight 175.1 g/mol
CAS No. 75975-34-7
Cat. No. B3153500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-Dimethylpropane-1,2-diamine dihydrochloride
CAS75975-34-7
Molecular FormulaC5H16Cl2N2
Molecular Weight175.1 g/mol
Structural Identifiers
SMILESCC(CN(C)C)N.Cl.Cl
InChIInChI=1S/C5H14N2.2ClH/c1-5(6)4-7(2)3;;/h5H,4,6H2,1-3H3;2*1H
InChIKeySXAWQXIDQGOCER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (CAS 75975-34-7): Chemical Profile and Sourcing Considerations


N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (CAS 75975-34-7) is a crystalline diamine salt with molecular formula C5H16Cl2N2 and molecular weight 175.10 g/mol . This compound serves primarily as a pharmaceutical intermediate and chiral building block in organic synthesis, with the dihydrochloride form conferring distinct physicochemical advantages over its free base analog . The compound's structural integrity is defined by specific regiochemistry: a dimethylamino group at the C1 position and a primary amine at the C2 position of the propane backbone [1].

Critical Distinctions: Why N1,N1-Dimethylpropane-1,2-diamine dihydrochloride Cannot Be Readily Substituted


Substitution of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride with its free base analog (CAS 108-15-6) or regioisomeric dihydrochloride salts such as N,N-Dimethyl-1,3-propanediamine dihydrochloride (CAS 52198-63-7) is not straightforward due to fundamental differences in physicochemical properties, solubility profiles, and stability characteristics . The dihydrochloride salt form exists as a white crystalline solid with enhanced aqueous solubility, whereas the free base is a liquid with limited water miscibility, directly impacting handling, formulation, and reaction compatibility [1]. Furthermore, the 1,2-regiochemistry of the target compound distinguishes it from the 1,3-regioisomer, which exhibits a different melting point and solid-state behavior, affecting both characterization and downstream applications .

Quantitative Differentiation: Evidence-Based Comparisons for N1,N1-Dimethylpropane-1,2-diamine dihydrochloride


Enhanced Aqueous Solubility Relative to Free Base

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride exhibits markedly improved water solubility compared to its free base analog. The dihydrochloride salt is reported as 'soluble in water,' whereas the free base (CAS 108-15-6) demonstrates a measured aqueous solubility of ≥2.5 mg/mL (24.47 mM) [1]. This difference arises from the ionic nature of the dihydrochloride form, which enhances hydration and facilitates dissolution in polar protic solvents .

Solubility Pharmaceutical Formulation Reaction Medium

Stability Profile and Storage Longevity

The dihydrochloride salt demonstrates defined long-term stability under recommended storage conditions. As a powder, it is stable for 3 years at -20°C and 2 years at 4°C; in solvent, stability is 6 months at -80°C and 1 month at -20°C [1]. In contrast, the free base (CAS 108-15-6) is typically stored at room temperature without quantified long-term stability data, though it is a liquid with potential for oxidative degradation [2].

Stability Shelf-life Storage

Solid-State Differentiation from Regioisomeric Dihydrochloride

The target compound exhibits a distinct melting point of 200 °C , which differs from that of the regioisomeric N,N-Dimethyl-1,3-propanediamine dihydrochloride (CAS 52198-63-7), which melts at 189 °C [1]. This 11 °C difference is significant for solid-state characterization and quality control, allowing unambiguous identification and purity assessment by differential scanning calorimetry or melting point apparatus.

Melting Point Solid-State Characterization Regioisomer

Physical Form Advantage for Handling and Formulation

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a white to off-white crystalline solid [1], whereas the corresponding free base (CAS 108-15-6) is a liquid [2]. The solid state of the dihydrochloride facilitates accurate weighing, reduces volatility-related losses, and enables direct use in solid-phase syntheses or lyophilized formulations without the need for solvent evaporation or handling of volatile amines.

Physical Form Handling Formulation

Commercial Purity Specification Consistency

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is consistently available at high purity levels, with multiple vendors offering material at ≥96% to 98% purity (HPLC) [1]. While the free base is also available at 98% purity, the dihydrochloride salt's solid-state nature and defined storage stability often result in better purity retention upon long-term storage, reducing the need for re-purification prior to sensitive applications [2].

Purity Quality Control Procurement

Optimal Research and Industrial Applications for N1,N1-Dimethylpropane-1,2-diamine dihydrochloride


Aqueous-Phase Pharmaceutical Intermediate Synthesis

The high water solubility of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride makes it the preferred form for reactions conducted in aqueous media, such as the synthesis of water-soluble drug candidates or bioconjugates. Its use avoids the phase separation and solubility limitations encountered with the free base .

Long-Term Stability-Dependent Research Programs

For multi-year research projects requiring consistent reagent performance, the dihydrochloride salt's defined stability profile (3 years at -20°C as powder) provides a reliable inventory option, minimizing degradation-related variability compared to the free base, which lacks comparable long-term stability data [1].

Solid-Phase Synthesis and Accurate Weighing Protocols

The crystalline solid nature of the dihydrochloride facilitates precise weighing and handling, making it ideal for solid-phase peptide synthesis or other solid-supported chemistries where volatile liquid amines would be impractical. This physical form also reduces occupational exposure risks [2].

Quality Control Identity Confirmation via Melting Point

The distinct melting point of 200 °C enables rapid, instrument-free identity verification, distinguishing it from regioisomeric impurities or mislabeled materials. This is particularly valuable in quality control laboratories where multiple diamine salts are handled concurrently .

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